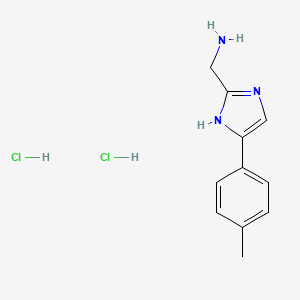![molecular formula C15H18N2O3 B1431223 tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate CAS No. 1706429-72-2](/img/structure/B1431223.png)
tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate
Vue d'ensemble
Description
Tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate (TBNQMC) is a novel synthetic compound that has recently been studied for its potential medical and biochemical applications. TBNQMC is a derivative of quinoline, an aromatic heterocyclic compound that is widely used in the pharmaceutical industry. TBNQMC has been found to exhibit various biochemical and physiological effects in laboratory experiments, making it an attractive target for further research.
Applications De Recherche Scientifique
Tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate has been studied for its potential medical and biochemical applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Furthermore, tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate has been explored for its potential use in the development of new drugs and in the treatment of various other diseases.
Mécanisme D'action
The exact mechanism of action of tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of drugs and other compounds. It is also believed to act by blocking the binding of certain proteins to their target molecules, thus preventing the activation of certain biochemical pathways.
Effets Biochimiques Et Physiologiques
Tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate has been found to possess various biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the growth of certain types of cancer cells, reduce inflammation, and inhibit the growth of certain types of bacteria. It has also been found to possess anti-oxidant and anti-apoptotic properties. Furthermore, it has been found to possess neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has been found to be stable in aqueous solutions and has a relatively low toxicity. On the other hand, its exact mechanism of action is still not fully understood, making it difficult to predict its effects in certain situations. Furthermore, its effects may vary depending on the concentration used and the type of cells or organisms studied.
Orientations Futures
The potential applications of tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate are numerous and further research is needed to fully understand its potential. Potential future directions include further exploration of its anti-cancer and anti-inflammatory effects, as well as its potential use in the development of new drugs. Additionally, further research is needed to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Furthermore, further research is needed to explore its potential use in the treatment of other diseases, such as diabetes and obesity. Finally, further research is needed to explore its potential use in the development of novel drug delivery systems.
Propriétés
IUPAC Name |
tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-11-10-5-4-8-16-12(10)6-7-13(11)18/h4-8,18H,9H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYXZYMVOZAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC2=C1C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431141.png)
![2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431142.png)
![3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431143.png)
![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride](/img/structure/B1431144.png)
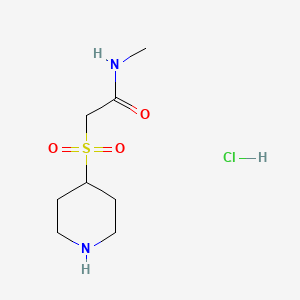
![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431148.png)
![1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B1431151.png)
![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfanyl)acetate hydrochloride](/img/structure/B1431153.png)
![4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B1431154.png)
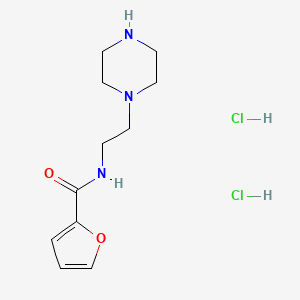
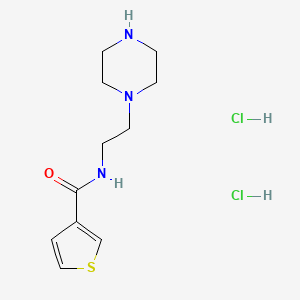
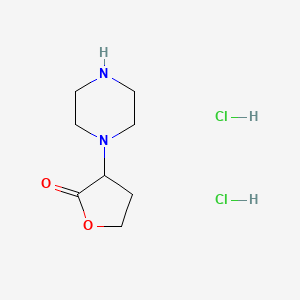
![4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431161.png)
